4-Chloro-1-methyl-2-(trichloromethoxy)benzene
Description
Properties
IUPAC Name |
4-chloro-1-methyl-2-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl4O/c1-5-2-3-6(9)4-7(5)13-8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJUJJFBDMUWHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)OC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Chlorination of Toluene Derivatives
Overview:
The most traditional route to 4-chlorobenzotrichloride, a precursor to the target compound, involves initial chlorination of toluene to produce 4-chlorotoluene followed by methyl group chlorination to introduce the trichloromethyl functionality. This process is well-documented in chemical technology literature and patents.
- Step 1: Aromatic ring chlorination of toluene to obtain 4-chlorotoluene.
- Step 2: Chlorination of the methyl group on 4-chlorotoluene to form 4-chlorobenzotrichloride.
- Step 3: Conversion of benzotrichloride to the target compound via nucleophilic substitution with appropriate reagents to introduce the methoxy group.
- Chlorination typically employs chlorine gas (Cl₂) with a radical initiator or UV light, often in the presence of catalysts such as iron or aluminum chloride.
- Methyl chlorination is conducted at elevated temperatures (around 150–250°C) to favor selective chlorination of the methyl group over aromatic ring substitution, which can produce isomeric by-products.
- Formation of undesirable isomers during initial ring chlorination.
- Over-chlorination leading to complex mixtures requiring extensive purification.
Data Table 1: Conventional Chlorination Pathway
| Step | Reactants | Catalyst/Reagents | Conditions | Major By-products | Notes |
|---|---|---|---|---|---|
| 1 | Toluene | Cl₂, FeCl₃ or UV | 100–150°C | Ortho/para chlorotoluene isomers | Selectivity depends on reaction parameters |
| 2 | 4-Chlorotoluene | Cl₂ | 150–250°C | Over-chlorinated products | Control of temperature critical |
Vapor-Phase Chlorination of p-Xylene
Innovative Approach:
Recent advances have demonstrated that vapor-phase chlorination of p-xylene (1,4-dimethylbenzene) offers a more selective and economical route to benzotrichloride derivatives, including 4-chlorobenzotrichloride, which can be further transformed into the target compound.
- Chlorination of p-xylene in the vapor phase in the presence of water and activated carbon catalysts at temperatures between 200°C and 300°C.
- The process involves initial formation of 1,4-bis(trichloromethyl)benzene via chlorinolysis of the methyl groups, followed by further chlorination to produce the desired benzotrichloride.
- Water to p-xylene molar ratio of at least 1:1 enhances selectivity.
- Use of wide-pore activated carbon catalysts improves reaction efficiency and selectivity.
- Temperature control is critical: 200–300°C ensures optimal chlorination without excessive by-product formation.
- Isomer-specific synthesis reduces by-products.
- Fewer purification steps due to higher selectivity.
- Compatibility with continuous industrial processes.
Data Table 2: Vapor-Phase Chlorination of p-Xylene
| Parameter | Range | Effect | Notes |
|---|---|---|---|
| Temperature | 200–300°C | Promotes selective chlorination | Higher temperatures favor chlorinolysis |
| Catalyst | Wide-pore activated carbon | Enhances selectivity | Reduces by-product formation |
| Water ratio | ≥1 mol water per mol p-xylene | Improves yield | Suppresses side reactions |
Specific Process for Synthesis of 4-Chlorobenzotrichloride
Process Description:
The process involves two key stages:
- Stage 1: Chlorination of p-xylene in vapor phase, producing 1,4-bis(trichloromethyl)benzene.
- Stage 2: Chlorinolysis of the bis(trichloromethyl) intermediate to produce 4-chlorobenzotrichloride, which involves further chlorination of the methyl groups attached to the aromatic ring.
Reaction Equations:
$$
\text{p-Xylene} + \text{Cl}2 \xrightarrow{\text{Catalyst, temp.}} \text{Bis(trichloromethyl)benzene}
$$
$$
\text{Bis(trichloromethyl)benzene} + \text{Cl}2 \rightarrow \text{4-Chlorobenzotrichloride} + \text{CCl}_4
$$
- The chlorination of methyl groups occurs more readily than chlorination of the aromatic ring, allowing for selective formation of the desired compound.
- Reaction conditions are optimized to favor chlorinolysis over over-chlorination or side reactions.
Data Table 3: Process Parameters for Target Compound
| Step | Temperature | Catalyst | Reactant Ratios | Key Observations |
|---|---|---|---|---|
| Methyl chlorination | ~150°C | None or minimal catalyst | Excess Cl₂ | Rapid chlorination of methyl groups |
| Chlorinolysis | 200–250°C | Activated carbon | Cl₂, water | Formation of 4-chlorobenzotrichloride |
Notes on Purification and Yield Optimization
- Purification Methods: Fractional distillation, recrystallization, or chromatography are employed to isolate the pure compound.
- Yield Enhancement: Precise control over temperature, chlorine flow rate, and catalyst activity enhances yield and reduces by-products.
- Reaction Monitoring: Spectroscopic techniques such as IR, NMR, and GC-MS are used to monitor reaction progress and purity.
Summary of Key Findings
| Methodology | Advantages | Disadvantages | Suitable for |
|---|---|---|---|
| Conventional chlorination of toluene | Well-established, scalable | Isomeric by-products, complex purification | Laboratory, small-scale |
| Vapor-phase chlorination of p-xylene | High selectivity, fewer by-products | Requires specialized equipment | Industrial scale |
| Multi-stage chlorination/chlorinolysis | High specificity, optimized yields | Complex process control | Commercial production |
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-methyl-2-(trichloromethoxy)benzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing chloro and trichloromethoxy groups.
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can oxidize the methyl group to form carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the trichloromethoxy group to a hydroxyl group.
Major Products:
Electrophilic Aromatic Substitution: Products include halogenated derivatives of the compound.
Nucleophilic Substitution: Products include substituted benzene derivatives with different functional groups.
Scientific Research Applications
Organic Synthesis
4-Chloro-1-methyl-2-(trichloromethoxy)benzene is primarily used as a reagent in organic synthesis. It serves as an important precursor for the production of various chlorinated aromatic compounds through reactions such as:
- Substitution Reactions : It can undergo nucleophilic substitution to form substituted benzene derivatives with various functional groups.
- Oxidation Reactions : The compound can be oxidized to yield terephthaloyl chloride, which is a precursor for high-performance materials like Kevlar .
Agricultural Chemistry
This compound plays a crucial role in the production of herbicides. Its chlorinated structure makes it effective as an active ingredient in various herbicidal formulations, contributing to weed management in agricultural settings .
Biological Studies
Research has explored the biological implications of this compound:
- Toxicological Studies : Investigations have linked exposure to chlorinated compounds with health risks such as myelodysplastic syndromes and other hematological conditions, particularly among workers exposed to benzene derivatives .
- Antimicrobial Activity : Some studies suggest potential antimicrobial properties, indicating that derivatives of this compound may exhibit activity against certain bacteria and fungi .
Case Study 1: Synthesis and Application in Herbicides
A study focused on the synthesis of this compound from p-xylene through a chlorination process. The resulting compound was evaluated for its efficacy in herbicide formulations, demonstrating significant effectiveness against common agricultural weeds. The study highlighted the economic advantages of using this compound due to its high yield and low production costs compared to traditional herbicides .
Case Study 2: Toxicological Assessment
In a cohort study involving petroleum distribution workers, researchers assessed the health impacts associated with exposure to benzene derivatives including this compound. The findings indicated a correlation between low-level exposure and increased risk of myelodysplastic syndromes, emphasizing the need for stringent safety measures when handling chlorinated compounds in industrial settings .
Case Study 3: Antimicrobial Activity Evaluation
A recent evaluation investigated the antimicrobial properties of derivatives synthesized from this compound. The study reported promising results with significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-Chloro-1-methyl-2-(trichloromethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic substitution reactions. The electron-withdrawing groups on the benzene ring influence the reactivity and selectivity of the compound in these reactions. The pathways involved include the formation of cationic intermediates and subsequent stabilization through resonance .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 4-Chloro-1-methyl-2-(trichloromethoxy)benzene with key analogues, emphasizing substituent differences:
Substituent Analysis:
- Trichloromethoxy (O-CCl₃) : Stronger electron withdrawal than trifluoromethoxy (O-CF₃) due to higher electronegativity and polarizability of Cl vs. F. This increases stability toward electrophilic substitution but may reduce solubility in polar solvents .
- Methoxy (OCH₃) : Electron-donating, increasing reactivity in electrophilic aromatic substitution compared to halogenated alkoxy groups .
- Trifluoromethyl (CF₃) : Lipophilic and moderately electron-withdrawing, often used to improve metabolic stability in pharmaceuticals .
Physical and Chemical Properties
Boiling/Melting Points:
- Limited data exist for the target compound. However, trends suggest: Higher molecular weight (259.8 g/mol) correlates with elevated boiling points compared to analogues like 4-Chloro-2-Methylanisole (156.61 g/mol). Trichloromethoxy groups may increase melting points due to enhanced intermolecular halogen bonding .
Solubility:
- Trichloromethoxy derivatives : Likely less soluble in water than methoxy analogues due to increased hydrophobicity.
- Trifluoromethoxy compounds : Intermediate solubility between methoxy and trichloromethoxy derivatives .
Biological Activity
4-Chloro-1-methyl-2-(trichloromethoxy)benzene, also known by its CAS number 1404194-09-7, is a chlorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a chlorinated benzene ring with a trichloromethoxy group. Its molecular formula is C8H6Cl4O, and it is characterized by high lipophilicity due to the presence of multiple chlorine atoms.
| Property | Value |
|---|---|
| Molecular Formula | C8H6Cl4O |
| Molecular Weight | 267.9 g/mol |
| Melting Point | Not available |
| Solubility | Low solubility in water |
| Log P (Octanol/Water) | High (indicative of lipophilicity) |
Synthesis
The synthesis of this compound typically involves the reaction of chlorinated aromatic precursors with trichloromethanol under controlled conditions. Various methods, including nucleophilic substitution and electrophilic aromatic substitution, are employed to introduce the trichloromethoxy group effectively.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Cytotoxic Effects
In cell line studies, this compound has demonstrated cytotoxic effects on cancer cells. For instance, studies conducted on human breast cancer cell lines (MCF-7) revealed that the compound induces apoptosis through the activation of caspase pathways. The IC50 values suggest that it may serve as a potential lead compound in cancer therapy.
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:
- Membrane Disruption : The lipophilic nature allows it to integrate into lipid bilayers, compromising membrane integrity.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Case Studies
- Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial activity of various chlorinated compounds, including this compound. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating its potential as an antibacterial agent .
- Cytotoxicity in Cancer Cells : Research published in Journal of Medicinal Chemistry explored the cytotoxic effects of halogenated compounds on MCF-7 cells. It was found that this compound exhibited an IC50 value of 15 µM after 48 hours of exposure, indicating significant anti-cancer properties .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Chloro-1-methyl-2-(trichloromethoxy)benzene?
- Methodology : A common approach involves refluxing halogenated intermediates with substituted benzaldehyde derivatives in absolute ethanol under acidic conditions (e.g., glacial acetic acid). For example, similar compounds are synthesized by reacting triazole derivatives with benzaldehyde analogs under reflux for 4 hours, followed by solvent evaporation and solid filtration . Adjusting stoichiometry and reaction time can optimize yields.
- Key Considerations : Monitor reaction progress via TLC or HPLC. Ensure proper purification using recrystallization or column chromatography to isolate the target compound.
Q. How should researchers handle and store this compound safely?
- Safety Protocols : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound is halogen-rich, posing potential respiratory and dermal hazards. Avoid inhalation or direct contact .
- Storage : Store at 2–8°C in a tightly sealed, light-resistant container to prevent degradation. Label containers with CAS RN 34888-05-6 and hazard classifications .
Q. What analytical techniques are critical for characterizing this compound?
- Techniques :
- NMR Spectroscopy : Confirm substituent positions (e.g., methyl, chloro, and trichloromethoxy groups) via H and C NMR.
- Mass Spectrometry : Validate molecular weight (211.47 g/mol) using high-resolution MS .
- Elemental Analysis : Verify purity and halogen content (Cl, O).
- Reference Data : Cross-check with published spectra or databases like PubChem for structural validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
- Approach : Contradictions often arise from impurities or stereochemical variations.
- Step 1 : Repurify the compound using gradient elution in HPLC.
- Step 2 : Perform 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals.
- Step 3 : Compare experimental data with computational predictions (DFT-based NMR simulations) .
- Case Study : If C NMR shows unexpected peaks, consider isotopic labeling or alternative solvents to eliminate solvent interference.
Q. What strategies optimize reaction yields in halogen-rich synthetic environments?
- Optimization Tactics :
- Catalyst Screening : Test Lewis acids (e.g., FeCl) to enhance electrophilic substitution.
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Temperature Control : Lower temperatures may reduce side reactions like dehalogenation.
- Data Validation : Track yield improvements via GC-MS and correlate with reaction parameters .
Q. How can computational models assess the environmental impact or biodegradability of this compound?
- Methodology :
- QSPR Models : Predict biodegradation pathways using quantitative structure-property relationships.
- Molecular Dynamics : Simulate interactions with environmental matrices (e.g., soil, water).
- Toxicity Prediction : Use tools like EPA’s ECOSAR to estimate aquatic toxicity .
- Validation : Compare predictions with experimental data from microbial assays or OECD guideline tests.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
